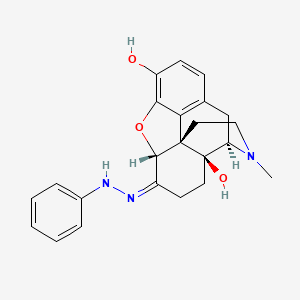
Flurpiridaz (18F)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flurpiridaz (18F) is a novel positron emission tomography (PET) myocardial perfusion imaging (MPI) radiotracer. It is a structural analog of pyridaben and binds to mitochondrial complex I with high affinity. Flurpiridaz (18F) has been developed specifically for MPI PET imaging studies in patients suspected of having coronary artery disease (CAD) .
Méthodes De Préparation
The synthesis of Flurpiridaz (18F) involves the radiolabeling of a pyridaben derivative with fluorine-18. The process can be fully automated on a modular lab-pharmtracer device without external purification. The precursor is obtained by multi-step synthesis starting from mucochloric acid, yielding the desired product with 35% efficiency. The radiolabeling is performed using the stable isotope [19F]F and TBA-HCO3 PTC, resulting in a high yield of the fluorinated compound. The automated synthesis on the ML-PT device provides a radiochemical yield of 55-65% with more than 98% radiochemical purity .
Analyse Des Réactions Chimiques
Flurpiridaz (18F) undergoes nucleophilic substitution reactions. The synthesis involves a nucleophilic attack by fluorine-18 on a tosylated precursor, followed by high-performance liquid chromatography (HPLC) purification and reformulation in saline containing 2% ethanol . The major product formed from this reaction is the radiolabeled Flurpiridaz (18F), which is used for PET imaging.
Applications De Recherche Scientifique
Flurpiridaz (18F) is primarily used in myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease (CAD). It provides high image quality and accurate absolute blood flow quantification, making it an ideal precision tool for non-invasive assessment of myocardial blood flow and the entire spectrum of ischemic heart disease . The compound is nearing completion of studies necessary for regulatory approval and has shown efficacy in detecting obstructive CAD .
Mécanisme D'action
Flurpiridaz (18F) binds to mitochondrial complex I (NADH dehydrogenase) with high affinity. This binding inhibits the activity of the enzyme, which is primarily found in myocardial cells. The high first-pass extraction into cardiomyocytes and very slow washout from the heart make it an effective radiotracer for myocardial perfusion imaging .
Comparaison Avec Des Composés Similaires
Flurpiridaz (18F) is compared with other PET MPI agents such as 13N-ammonia and 82Rb. It has a higher myocardial extraction fraction, lower positron range, and higher image resolution compared to these agents. The linear relationship between Flurpiridaz (18F) uptake and myocardial blood flow allows for more accurate myocardial blood flow quantitation . Similar compounds include 13N-ammonia and 82Rb, but Flurpiridaz (18F) is considered superior due to its unique properties and higher diagnostic performance .
Propriétés
Numéro CAS |
863887-89-2 |
|---|---|
Formule moléculaire |
C18H22ClFN2O3 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
2-tert-butyl-4-chloro-5-[[4-(2-(18F)fluoranylethoxymethyl)phenyl]methoxy]pyridazin-3-one |
InChI |
InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3/i20-1 |
Clé InChI |
RMXZKEPDYBTFOS-LRFGSCOBSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |
SMILES isomérique |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCC[18F])Cl |
SMILES canonique |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |
| 863887-89-2 | |
Synonymes |
BMS 747158-02 BMS-747158-02 BMS747158-02 F-18 BMS-747158-02 flurpiridaz F18 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
![(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1243462.png)
![3-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-methylaniline](/img/structure/B1243464.png)





![(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)

![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)
![N-Ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride](/img/structure/B1243481.png)

